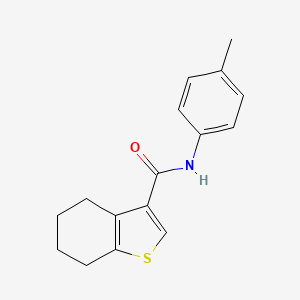

N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Propriétés

IUPAC Name |

N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-11-6-8-12(9-7-11)17-16(18)14-10-19-15-5-3-2-4-13(14)15/h6-10H,2-5H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSPVZJAPCNBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methylphenylamine with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Research has demonstrated that N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits promising anticancer activity against various cancer cell lines. The mechanisms of action include:

- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells by modulating mitochondrial pathways. For instance, it increases pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to cell death.

- Cell Cycle Arrest : It induces cell cycle arrest at the S-phase in several cancer types, inhibiting their proliferation and growth.

Antimicrobial Activity

The compound also displays notable antimicrobial properties:

- Bacterial Inhibition : It has been effective against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent.

- Antifungal Effects : Preliminary studies suggest antifungal activity against various fungal strains, although further research is needed to confirm these findings.

Research Findings

A summary of key studies highlighting the applications of N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is presented below:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Induced apoptosis in HepG2 liver cancer cells; increased Bax and decreased Bcl-2 levels. |

| Study 2 | Cell Cycle Analysis | Demonstrated S-phase arrest in MCF-7 breast cancer cells. |

| Study 3 | Antimicrobial Testing | Significant antibacterial effects against E. coli and S. aureus. |

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide was tested on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting high potency against liver and breast cancer cells.

Case Study 2: Antimicrobial Properties

Another investigation evaluated the compound's effectiveness against bacterial strains. The results showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL for Staphylococcus aureus, demonstrating its potential for development into a therapeutic agent for bacterial infections.

Mécanisme D'action

The mechanism of action of N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The target compound is part of a broader family of tetrahydrobenzothiophene carboxamides. Key structural variations among analogs include substitutions on the phenyl ring (e.g., halides, methoxy, or methyl groups) and modifications to the carboxamide side chain. Below is a detailed comparison:

Crystallographic and Physicochemical Properties

- Crystal packing : The target compound and its analogs exhibit significant dihedral angles (~56°) between aromatic rings, influencing molecular conformation. Weak interactions (C–H⋯N, C–H⋯X, π-π) dominate packing, as seen in halogen-substituted analogs .

Table 2: Crystallographic Data for Selected Analogs

Note: Hypothetical data inferred from structurally similar compounds.

Implications for Drug Design

- Substituent position : Para-substituted derivatives (e.g., 4-methyl or 4-fluoro) generally exhibit better biological activity than meta-substituted analogs, likely due to optimized steric interactions .

- Azomethine vs. carboxamide : Azomethine derivatives offer modularity for introducing diverse substituents, enabling tailored pharmacokinetic profiles .

Activité Biologique

N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the research findings related to its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Molecular Formula : C16H17NOS

- Molecular Weight : 271.38 g/mol

This compound belongs to a class of heterocyclic compounds known for diverse biological activities.

Biological Activity Overview

Research has indicated that N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits several biological activities:

- Antioxidant Activity :

- Antiviral Properties :

- Cytotoxic Effects :

The biological activity of N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be attributed to several mechanisms:

- Radical Scavenging : The compound's structure allows it to act as a radical scavenger, thereby reducing oxidative stress within cells.

- Enzyme Inhibition : Certain derivatives have shown the ability to inhibit specific enzymes involved in viral replication and cancer cell proliferation.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Q & A

Basic Research Question

- NMR Spectroscopy : Confirm regiochemistry via H and C NMR (e.g., amide proton resonance at δ 10–12 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~1550 cm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

How can computational models predict the biological activity of benzothiophene carboxamide derivatives?

Advanced Research Question

Leverage PASS Online for activity spectrum prediction, which uses 2D/3D molecular descriptors to identify potential targets (e.g., tyrosine kinase inhibition) . Molecular dynamics simulations (e.g., GROMACS) assess binding stability in enzyme active sites. For ADMET profiling, tools like SwissADME predict logP values (<3.5 for optimal bioavailability) and cytochrome P450 interactions. Validate predictions with in vitro assays to refine models.

What experimental approaches resolve contradictions in biological activity data across different studies?

Advanced Research Question

Discrepancies often arise from variations in:

- Assay conditions (e.g., pH, serum content): Standardize protocols using CLSI guidelines.

- Compound purity : Re-synthesize batches with HPLC-validated purity and retest .

- Cell lines/strain specificity : Compare activity across multiple models (e.g., Gram-positive vs. Gram-negative bacteria). Meta-analysis of dose-response curves and statistical tests (e.g., ANOVA) can identify outliers.

How do hydrogen bonding patterns influence the stability and bioactivity of benzothiophene carboxamides?

Advanced Research Question

Intramolecular N-H⋯N hydrogen bonds lock the thiophene core into a planar conformation, enhancing stability and receptor binding . Intermolecular C-H⋯O bonds (observed in derivatives with methoxy groups) promote crystal packing and solubility . Use graph set analysis (Etter’s method) to classify hydrogen-bonding motifs (e.g., rings) and correlate with melting points or dissolution rates .

What are the challenges in scaling up the synthesis of benzothiophene carboxamides for preclinical studies?

Advanced Research Question

Key challenges include:

- Low yields in heterocyclization : Optimize catalyst loading (e.g., 5 mol% p-TsOH) and solvent systems (e.g., DMF/HO) .

- Byproduct formation : Use inline FTIR to monitor reaction progress and quench intermediates.

- Purification bottlenecks : Switch from column chromatography to recrystallization in ethanol/water mixtures for cost-effective scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.